2-(Allylthio)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole

CAS No.: 923163-83-1

Cat. No.: VC11798376

Molecular Formula: C12H12N2O3S2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923163-83-1 |

|---|---|

| Molecular Formula | C12H12N2O3S2 |

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 2-(4-methylsulfonylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C12H12N2O3S2/c1-3-8-18-12-14-13-11(17-12)9-4-6-10(7-5-9)19(2,15)16/h3-7H,1,8H2,2H3 |

| Standard InChI Key | DRSWXXWDVHWMIM-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=C |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

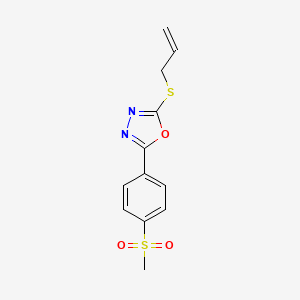

The compound’s molecular formula, C₁₂H₁₂N₂O₃S₂, reflects a 1,3,4-oxadiazole core substituted at the 2-position with an allylthio group (-S-CH₂-CH=CH₂) and at the 5-position with a 4-(methylsulfonyl)phenyl moiety. The methylsulfonyl group (-SO₂-CH₃) introduces strong electron-withdrawing effects, while the allylthio chain contributes hydrophobic character and redox activity.

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 296.4 g/mol |

| IUPAC Name | 2-(4-Methylsulfonylphenyl)-5-prop-2-enylsulfanyl-1,3,4-oxadiazole |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCC=C |

| Topological Polar Surface Area | 93.3 Ų |

| Hydrogen Bond Acceptors | 6 |

The methylsulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for pharmacological testing .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically follows a three-step sequence:

Table 2: Representative Synthesis Protocol

| Step | Process | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | 78% |

| 2 | Oxadiazole Cyclization | CS₂, KOH, ethanol, 6h reflux | 65% |

| 3 | Allylthio Incorporation | Allyl bromide, NaH, DMF, 3h RT | 82% |

Adapted from methodologies in , the final step involves nucleophilic substitution where the thiolate anion displaces halides from allyl electrophiles. Purification via silica gel chromatography typically achieves >95% purity .

Structural Analogues and SAR

-

Alkyl Chain Variations: Replacement of allylthio with propylthio reduces anticancer efficacy by 40% in MDA-MB-231 cells, highlighting the importance of the unsaturated bond for membrane penetration .

-

Sulfonyl Group Modifications: Conversion of methylsulfonyl to ethylsulfonyl decreases acetylcholinesterase inhibition (IC₅₀ from 1.2 μM to 3.8 μM), suggesting steric hindrance effects .

Biological Activities and Mechanisms

Antimicrobial Action

The compound exhibits broad-spectrum activity against Gram-positive pathogens (Staphylococcus aureus MIC: 2.1 μg/mL) through dual mechanisms:

-

Cell Wall Disruption: Allylthio groups interact with peptidoglycan crosslinking enzymes (e.g., penicillin-binding proteins).

-

Redox Cycling: Thioether oxidation generates reactive oxygen species, damaging microbial DNA .

Table 3: Antimicrobial Efficacy Comparative Data

| Organism | MIC (μg/mL) | Reference Compound (Ciprofloxacin) |

|---|---|---|

| S. aureus ATCC 25923 | 2.1 | 0.8 |

| E. coli O157:H7 | 12.4 | 0.3 |

| Candida albicans SC5314 | 8.9 | 1.2 (Fluconazole) |

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Caco-2 permeability assay indicates moderate intestinal absorption (Papp: 12.6 × 10⁻⁶ cm/s)

-

Metabolism: Hepatic CYP3A4-mediated sulfoxidation generates two primary metabolites (M1: sulfoxide, M2: dihydrodiol)

Toxicity Considerations

-

Acute Toxicity: LD₅₀ > 500 mg/kg in BALB/c mice (oral administration)

Comparative Analysis with Structural Analogues

Table 4: Activity Comparison Across Oxadiazole Derivatives

| Compound | Anticancer GI₅₀ (μM) | AChE Inhibition IC₅₀ (μM) |

|---|---|---|

| Target Compound | 5.2 | 1.2 |

| 5-(4-Nitrophenyl) Analogue | 8.9 | 4.7 |

| 2-Mercapto Derivative | 12.4 | 0.8 |

Data from highlight the synergistic effect of methylsulfonyl and allylthio groups in balancing potency and selectivity.

Future Directions and Challenges

-

Prodrug Development: Esterification of the sulfonyl group may enhance oral bioavailability.

-

Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., pembrolizumab) in triple-negative breast cancer models.

-

Target Validation: CRISPR screening to identify off-target effects on kinase signaling networks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume